molecular formula C11H14O3 B6619225 (2S)-2-(4-ethoxyphenyl)propanoic acid CAS No. 1630678-31-7

(2S)-2-(4-ethoxyphenyl)propanoic acid

Cat. No.: B6619225
CAS No.: 1630678-31-7
M. Wt: 194.23 g/mol
InChI Key: ODYLVKGCXZBGGW-QMMMGPOBSA-N
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Description

(2S)-2-(4-Ethoxyphenyl)propanoic acid is a chiral carboxylic acid characterized by a propanoic acid backbone substituted with a 4-ethoxyphenyl group at the second carbon. The ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring confers distinct electronic and steric properties, influencing both physicochemical characteristics (e.g., acidity, solubility) and biological interactions.

Properties

IUPAC Name

(2S)-2-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLVKGCXZBGGW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630678-31-7
Record name (2S)-2-(4-ethoxyphenyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-ethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and a suitable chiral auxiliary.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 4-ethoxybenzaldehyde and a chiral auxiliary to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(4-ethoxyphenyl)propanoic acid is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the biosynthesis of natural products.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the development of anti-inflammatory or analgesic drugs.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Acidity and Reactivity

The acidity of the propanoic acid group is modulated by the electronic nature of the aromatic substituent:

  • (2S)-2-(4-Nitrophenyl)propanoic Acid (CAS 142927-08-0): The electron-withdrawing nitro (-NO₂) group increases acidity (pKa ~3.5–4.0) compared to the ethoxy analog. This enhances reactivity in ionic interactions but may reduce stability in biological systems .
  • (2S)-2-(4-Hydroxyphenyl)propanoic Acid Derivatives: Hydroxyl (-OH) groups () lower acidity (pKa ~4.5–5.0) due to resonance donation but increase polarity, reducing membrane permeability compared to the ethoxy analog .
Table 1: Substituent Effects on Acidity
Compound Substituent Electronic Effect Estimated pKa
(2S)-2-(4-Nitrophenyl)propanoic acid -NO₂ Withdrawing 3.5–4.0
(2S)-2-(4-Hydroxyphenyl)propanoic acid -OH Donating 4.5–5.0
(2S)-2-(4-Ethoxyphenyl)propanoic acid -OCH₂CH₃ Donating 4.0–4.5

Lipophilicity and Pharmacokinetic Implications

Lipophilicity (logP) is critical for membrane permeability and metabolic stability:

  • (2RS)-2-(4-Ethylphenyl)propanoic Acid (CAS 3585-52-2): The ethyl (-CH₂CH₃) group increases logP (~3.5) compared to ethoxy (-OCH₂CH₃, logP ~2.8), favoring tissue penetration but risking slower renal clearance .
  • Naproxen Impurities (): Methoxy (-OCH₃) substituents (logP ~3.0) provide intermediate lipophilicity, balancing absorption and excretion. Ethoxy analogs may exhibit prolonged half-lives due to higher logP .

Metabolic and Stability Considerations

  • Nitro and Chloro Substituents : Nitro groups () may undergo metabolic reduction to amines, increasing toxicity risks. Chloro substituents () resist metabolism, enhancing persistence but raising bioaccumulation concerns .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may slow cytochrome P450-mediated demethylation compared to methoxy, prolonging activity but requiring careful toxicity profiling .

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